(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol typically involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with methylmagnesium bromide in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
- (5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1-methyl-5-phenyltriazol-4-yl)methanol |
InChI |
InChI=1S/C10H11N3O/c1-13-10(9(7-14)11-12-13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3 |
InChI Key |
RLNHFKGVPQFOKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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